molecular formula C24H19F4N5O B1231740 [5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE

[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE

Cat. No.: B1231740
M. Wt: 469.4 g/mol
InChI Key: QMNWXSUUWIKMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, substituted with fluorophenyl and trifluoromethyl groups, and a piperidinylmethanone moiety attached to a pyridine ring. Its intricate structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the coupling of the piperidinylmethanone moiety to the pyridine ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine

The compound holds promise in medicinal chemistry for the development of new therapeutic agents

Industry

In the industrial sector, this compound can be used in the development of advanced materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone
  • [5-(4-Chlorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone
  • [5-(4-Methylphenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone

Uniqueness

The uniqueness of [5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE lies in its specific substitution pattern and the presence of both fluorophenyl and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19F4N5O

Molecular Weight

469.4 g/mol

IUPAC Name

[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H19F4N5O/c25-17-8-6-15(7-9-17)18-12-21(24(26,27)28)33-22(30-18)13-19(31-33)23(34)32-11-2-1-5-20(32)16-4-3-10-29-14-16/h3-4,6-10,12-14,20H,1-2,5,11H2

InChI Key

QMNWXSUUWIKMAI-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE
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[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE
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[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE
Reactant of Route 4
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[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE

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